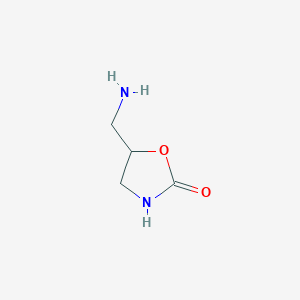

5-(Aminomethyl)-2-oxazolidinone

Overview

Description

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-2-oxazolidinone derivatives has been explored through various methods. One approach involves the stereoselective synthesis from allylamine and carbon dioxide, yielding enantiomerically pure derivatives with different protecting groups (Fernández & Muñoz, 2006). Another method utilizes five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines, offering a highly efficient route to 2-oxazolidinones with excellent yields (Xiao, Xu, & Xia, 2007).

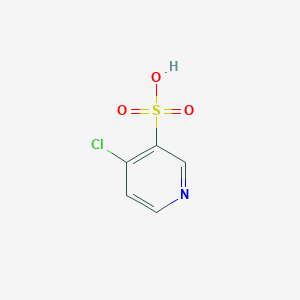

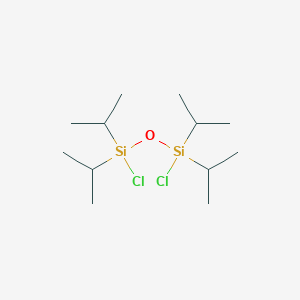

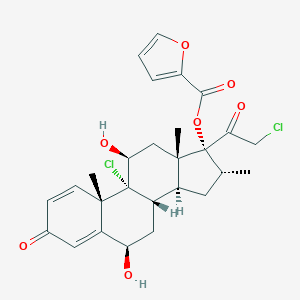

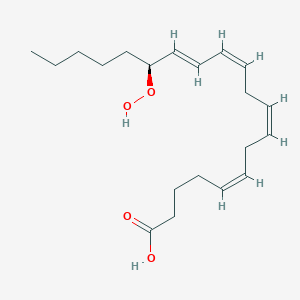

Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)-2-oxazolidinone derivatives has been the subject of detailed studies. For instance, investigations into the resolution of 5-hydroxymethyl-2-oxazolidinone have highlighted the impact of molecular structure on crystalline nature and the efficiency of resolution through preferential crystallization (Pallavicini et al., 2004).

Chemical Reactions and Properties

5-(Aminomethyl)-2-oxazolidinone undergoes various chemical reactions, leading to a wide range of derivatives with significant properties. The hydrolysis kinetics of N-acyl 5-oxazolidinones derived from different amino acids and aldehydes reveal insights into their degradation and potential as prodrug forms (Buur & Bundgaard, 1988). Additionally, reactions with amines have led to the synthesis of 2-oxazolidinones, demonstrating the compound's versatility (Chernysheva, Bogolyubov, & Semenov, 1999).

Physical Properties Analysis

The physical properties of 5-(Aminomethyl)-2-oxazolidinone derivatives, such as solubility and crystalline nature, play a crucial role in their application and effectiveness. The conglomerate nature of certain derivatives, as determined by DSC and solid-state IR analyses, affects their resolution and potential use in synthesis (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-(Aminomethyl)-2-oxazolidinone, including reactivity and the ability to form bioreversible derivatives, are pivotal for its applications in pharmaceuticals and synthesis. Its role in the formation of prodrugs and the synthesis of nonproteinogenic amino acids underscores the compound's utility in enhancing drug properties and expanding the toolbox of synthetic chemistry (Buur & Bundgaard, 1988); (Wee & Mcleod, 2003).

Scientific Research Applications

Bioreversible Derivatization in Peptides :

- 5-Oxazolidinones, like 5-(Aminomethyl)-2-oxazolidinone, may serve as bioreversible derivatization of peptides with an -amido carboxy function. This can potentially protect bonds and improve absorption characteristics in peptides (Buur & Bundgaard, 1988).

Electrochemical Oxidation for Pharmaceutical Intermediates :

- Direct electrochemical oxidation of chiral 5-substituted 2-oxazolidinones can produce key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are potentially useful for pharmaceuticals and protease inhibitors (Danielmeier, Schierle & Steckhan, 1996).

Potential Psychotropic Drug :

- Derivatives of 5-(Aminomethyl)-2-oxazolidinone, specifically the 5-morpholino-methyl-3-(4-chlorobenzyl-idene-amino)-2-oxazolidinone, show potential as psychotropic drugs with antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk & Cybulski, 2001).

Synthesis of Nonproteinogenic Amino Acids :

- The compound has been used in the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, demonstrating its utility in synthesizing complex organic molecules (Wee & Mcleod, 2003).

Anticancer Activity :

- 5-(Carbamoylmethylene)-oxazolidin-2-ones exhibit promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).

Inhibitory Activity Against 5-Lipoxygenase :

- Novel oxazolidinone hydroxamic acid derivatives, including those related to 5-(Aminomethyl)-2-oxazolidinone, show potent 5-lipoxygenase inhibitory activity, with potential applications as anti-allergic and anti-inflammatory agents (Phillips, Bosso & Ezeamuzie, 2020).

Mechanism of Action

Target of Action

5-(Aminomethyl)-2-oxazolidinone, also known as muscimol, primarily targets the GABA-A receptors . These receptors are ionotropic receptors for the inhibitory neurotransmitter GABA . The compound has a high affinity for these receptors and acts as a potent and selective orthosteric agonist .

Mode of Action

Muscimol interacts with the GABA-A receptors in a manner similar to GABA, the primary inhibitory neurotransmitter in the central nervous system . By mimicking GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by muscimol are those involving GABAergic neurotransmission . The activation of GABA-A receptors by muscimol enhances inhibitory neurotransmission and protects neurons from excitotoxic damage . This interaction with GABA-A receptors exerts significant effects on the central nervous system .

Pharmacokinetics

The liver, lung, and kidney could be possible target organs for accumulation . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The molecular and cellular effects of muscimol’s action are primarily related to its interaction with GABA-A receptors. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Action Environment

The action of muscimol can be influenced by environmental factors. For instance, the presence of other substances in the environment that interact with GABA-A receptors could potentially affect the efficacy of muscimol . Additionally, the stability of muscimol could be affected by factors such as pH and temperature . .

properties

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-oxazolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)